Home > Products > Screening Compounds P12286 > Puerarin xyloside
Puerarin xyloside -

Puerarin xyloside

Catalog Number: EVT-1588648
CAS Number:
Molecular Formula: C26H28O13
Molecular Weight: 548.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Puerarin xyloside is a hydroxyisoflavone that is puerarin substituted by an alpha-D-xylopyranosyl residue at position 7 via a glycosidic linkage. It is a C-glycosyl compound, a hydroxyisoflavone and a glycosyloxyisoflavone. It derives from a puerarin.
Overview

Puerarin xyloside, specifically puerarin 6″-O-xyloside, is a notable compound derived from the root of Pueraria lobata, commonly known as kudzu. This compound belongs to the class of isoflavones, which are known for their diverse biological activities. Puerarin xyloside is particularly recognized for its potential antitumor properties and its role in regulating various cellular processes, including apoptosis.

Source and Classification

Puerarin xyloside is primarily extracted from the root of Pueraria lobata. This plant has been traditionally used in Chinese medicine for its therapeutic effects. The classification of puerarin xyloside falls under isoflavones, a subclass of flavonoids that are characterized by their phenolic structures and are often found in legumes and some medicinal plants. Isoflavones are known for their estrogenic activity and antioxidant properties, making them significant in various pharmacological applications.

Synthesis Analysis

The synthesis of puerarin xyloside can be achieved through several methods, including extraction and purification techniques. Common approaches include:

  1. Solvent Extraction: This method involves using solvents to extract puerarin from the kudzu root. Optimal conditions such as pH, temperature, and pressure significantly influence the yield of puerarin during extraction. Studies have shown that maintaining a pH around 4.0 during extraction maximizes yield .
  2. Microwave-Assisted Hydrolysis: This innovative technique utilizes microwave energy to enhance the hydrolysis process of puerarin derivatives, improving extraction efficiency .
  3. Resin Adsorption and Acid Hydrolysis: Large-scale purification methods often employ resin adsorption followed by acid hydrolysis to isolate puerarin effectively .

These methods highlight the importance of optimizing extraction conditions to maximize the yield and purity of puerarin xyloside.

Molecular Structure Analysis

The molecular structure of puerarin xyloside consists of a flavonoid backbone with specific glycosidic modifications. The chemical structure can be represented as follows:

  • Chemical Formula: C₁₈H₁₉O₉
  • Molecular Weight: 385.34 g/mol

The structure features hydroxyl groups that contribute to its bioactivity and solubility properties. The presence of the xylose moiety distinguishes it from other derivatives of puerarin, enhancing its biological interactions.

Chemical Reactions Analysis

Puerarin xyloside undergoes various chemical reactions that contribute to its biological activities:

  1. Hydrolysis: In aqueous environments or under acidic conditions, puerarin xyloside can undergo hydrolysis to release puerarin and xylose. This reaction is crucial for understanding its bioavailability and metabolism in biological systems.
  2. Oxidation-Reduction Reactions: The compound can participate in redox reactions due to its phenolic structure, which can donate electrons and act as an antioxidant.

These reactions play a significant role in determining the pharmacokinetics and pharmacodynamics of puerarin xyloside.

Mechanism of Action

The mechanism by which puerarin xyloside exerts its effects involves several pathways:

  1. Induction of Apoptosis: Research indicates that puerarin xyloside promotes apoptosis in cancer cells through mitochondrial-mediated pathways. It increases the expression levels of pro-apoptotic proteins such as Bax and Bad while decreasing anti-apoptotic proteins like Bcl-2 .
  2. Regulation of Cell Proliferation: The compound has been shown to inhibit cell viability and proliferation in various cancer cell lines, including hepatocellular carcinoma cells .

These mechanisms suggest that puerarin xyloside could be a potential therapeutic agent in cancer treatment.

Physical and Chemical Properties Analysis

Puerarin xyloside exhibits several notable physical and chemical properties:

These properties are essential for understanding how puerarin xyloside can be effectively utilized in pharmaceutical applications.

Applications

Puerarin xyloside has several scientific uses:

  1. Antitumor Agent: Its ability to induce apoptosis in cancer cells makes it a candidate for cancer therapy research .
  2. Antioxidant Activity: Puerarin xyloside exhibits significant antioxidant properties, which can protect cells from oxidative stress.
  3. Cardioprotective Effects: Preliminary studies suggest that it may have cardioprotective effects due to its ability to modulate lipid metabolism and reduce inflammation .
Molecular Mechanisms of Anticancer Activity

Modulation of Akt/c-Myc Signaling in Cancer Stem Cell Suppression

PRX exerts profound effects on the PI3K/Akt/mTOR axis—a central hub for cancer cell survival, proliferation, and stemness. In pancreatic ductal adenocarcinoma (PDAC) models, PRX directly binds to the kinase domain of mTOR, disrupting ATP-Mg²⁺ complex binding and inhibiting downstream phosphorylation events. This binding alters the conformational dynamics of mTOR's catalytic site, particularly residues involved in nucleotide coordination (e.g., Lys-2178, Asp-2195). Consequently, PRX suppresses phosphorylation of both Akt (Ser473) and mTOR downstream effectors, leading to diminished c-Myc protein expression [1] [8].

c-Myc is a master transcriptional regulator of cancer stemness. PRX-mediated c-Myc downregulation correlates with reduced expression of stemness markers (e.g., CD133, OCT4) and impaired sphere-forming capacity in PDAC and colon cancer cells. Mechanistically, PRX destabilizes c-Myc mRNA and promotes proteasomal degradation of c-Myc protein. In xenograft models, PRX treatment significantly reduced tumor growth and decreased intratumoral c-Myc⁺ cell populations, confirming its stemness-suppressing activity [1] [8].

Table 1: PRX Effects on Key Signaling Proteins in Cancer Stemness Regulation

Target ProteinEffect of PRXFunctional ConsequenceValidation Model
p-Akt (Ser473)↓ PhosphorylationReduced cell survival signalingPDAC cells (PANC-1)
mTOR kinase activity↓ Catalytic activityMetabolic reprogrammingIn vitro kinase assays
c-Myc↓ mRNA/protein expressionImpaired self-renewal capacityColon cancer spheres
CD133⁺/OCT4⁺ cells↓ Population sizeReduced tumor-initiating potentialPDAC xenografts

Mitochondria-Mediated Intrinsic Apoptosis via Caspase-3/9 Activation

PRX potently activates the intrinsic apoptosis pathway through mitochondrial perturbation. In colon cancer cells (SW480, HCT-116), PRX induces reactive oxygen species (ROS) bursts and mitochondrial membrane potential (ΔΨm) collapse. These events trigger cytochrome c release into the cytosol, activating the apoptosome complex [3] [5].

Critical to this process is PRX's dose-dependent upregulation of cleaved caspase-9 and caspase-3. At 60 µg/mL, PRX increased cleaved caspase-9 by 3.2-fold and cleaved caspase-3 by 4.1-fold in SW480 cells within 24 hours. Pharmacological inhibition of caspase-9 (Z-LEHD-FMK) abrogated PRX-induced apoptosis by >80%, confirming caspase-9's essential role. PRX also enhances the enzymatic activity of caspase-3 and caspase-9, as measured by DEVD-pNA and LEHD-pNA cleavage assays, respectively. This caspase activation cascade culminates in PARP cleavage and DNA fragmentation [3] [5] [10].

Regulation of Bcl-2/Bax Dynamics and JNK Phosphorylation

PRX shifts the balance of Bcl-2 family proteins toward pro-apoptotic signaling. In chondrosarcoma (SW1353) and bladder cancer (T24) models, PRX downregulates anti-apoptotic Bcl-2 while upregulating pro-apoptotic Bax. This altered Bcl-2/Bax ratio facilitates Bax oligomerization and mitochondrial outer membrane permeabilization (MOMP). At 250 µM, PRX reduced Bcl-2 expression by 60% and increased Bax by 2.8-fold in SW1353 cells, shifting the Bcl-2/Bax ratio from 1.8 (control) to 0.4 [5] [9] [10].

Concurrently, PRX activates stress kinases like JNK. Phosphorylated JNK (p-JNK) increases by 2.5-fold in PRX-treated colon cancer cells, which phosphorylates Bcl-2 and inactivates its anti-apoptotic function. JNK inhibition (SP600125) significantly attenuated PRX-induced apoptosis, confirming JNK's contribution. Additionally, PRX suppresses pro-survival signals by inhibiting phosphorylation of Bad, preventing its sequestration by 14-3-3 proteins [3] [5] [10].

Table 2: PRX-Mediated Modulation of Apoptotic Regulators

Apoptotic MarkerChange Induced by PRXMagnitude of ChangeCancer Model
Bcl-2 proteinDownregulation↓ 50-70%Chondrosarcoma, Bladder
Bax proteinUpregulation↑ 2.5-3.5xColon, Pancreatic
Bcl-2/Bax ratioDecrease60-80% reductionMultiple cancers
p-JNKUpregulation↑ 2.0-3.0xColon, Gastric
Cleaved caspase-3Upregulation↑ 3.5-5.0xColon, Chondrosarcoma

Inhibition of Metastatic Pathways: MMP-3/9 and VEGF Downregulation

PRX suppresses invasion and metastasis by targeting extracellular matrix (ECM)-remodeling enzymes and angiogenic factors. In colon cancer, PRX (32-64 µg/mL) reduces MMP-9 expression by 40-75% and MMP-3 by 35-70% in a dose-dependent manner. This correlates with impaired invasion through Matrigel, with 64 µg/mL PRX inhibiting SW480 cell invasion by 85% [3].

PRX also targets vascular endothelial growth factor (VEGF), reducing its expression by 60% in colon cancer models. This anti-angiogenic effect was validated in vitro (endothelial tube formation assays) and in vivo (reduced microvessel density in xenografts). Mechanistically, PRX inhibits hypoxia-inducible factor-1α (HIF-1α) stabilization under hypoxia, thereby suppressing HIF-1α-driven transcription of VEGF and GLUT1 [3] [8].

The Akt/mTOR pathway (Section 1.1) contributes to this anti-metastatic effect. PRX-mediated mTOR inhibition reduces HIF-1α synthesis and glucose transporter GLUT1 expression, diminishing glucose uptake and glycolytic flux in PDAC cells. Consequently, PRX lowers both extracellular acidification rate (ECAR; glycolytic flux) and oxygen consumption rate (OCR; mitochondrial respiration), creating an energy-deprived state incompatible with metastasis [8].

Properties

Product Name

Puerarin xyloside

IUPAC Name

3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one

Molecular Formula

C26H28O13

Molecular Weight

548.5 g/mol

InChI

InChI=1S/C26H28O13/c27-7-16-20(32)21(33)22(34)25(38-16)17-15(39-26-23(35)19(31)14(29)9-37-26)6-5-12-18(30)13(8-36-24(12)17)10-1-3-11(28)4-2-10/h1-6,8,14,16,19-23,25-29,31-35H,7,9H2/t14-,16-,19+,20-,21+,22-,23-,25+,26-/m1/s1

InChI Key

NAAXIGQVODQJOV-PXYOAQHISA-N

Canonical SMILES

C1C(C(C(C(O1)OC2=C(C3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)OC2=C(C3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.